Target Binding Affinity: Absence of Validated Potency Data for the 3-Methyl Compound and Its 2-Methyl Regioisomer
A direct comparison of the NK1 receptor binding affinity (IC50) between N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide (target) and its 2-methyl analog (CAS 2034374-99-5) cannot be conducted due to a complete lack of publicly reported potency values for either compound in peer-reviewed literature or major databases like ChEMBL and BindingDB [1]. While the core scaffold is present in high-affinity NK1 antagonists disclosed in patents US9708266 and US10011568 (e.g., Example 9, IC50 2.35 nM for a distinct derivative) [2], the specific impact of the methyl group position on receptor affinity has not been proven for these two regioisomers. Without this foundational pharmacologic data, no quantitative differentiation claim can be advanced.
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-Methyl regioisomer (CAS 2034374-99-5): Data not available |
| Quantified Difference | Unquantifiable |
| Conditions | Assay conditions not applicable |
Why This Matters
Procurement without target engagement data removes the basis for inferring functional advantage over a cheaper or more accessible analog.
- [1] ChEMBL Database. (2026). Search: '2034421-70-8' and '2034374-99-5'. No records found. European Bioinformatics Institute. View Source
- [2] Kissei Pharmaceutical Co., Ltd. (2017). United States Patent US9708266B2: Heterocyclic compound. (Example 9, IC50 2.35 nM against Substance P receptor). View Source
